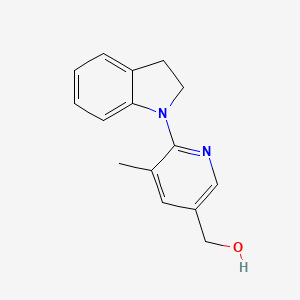

(6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]methanol |

InChI |

InChI=1S/C15H16N2O/c1-11-8-12(10-18)9-16-15(11)17-7-6-13-4-2-3-5-14(13)17/h2-5,8-9,18H,6-7,10H2,1H3 |

InChI Key |

YMDLSASDNPHUJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCC3=CC=CC=C32)CO |

Origin of Product |

United States |

Preparation Methods

Lithium Aluminum Hydride (LiAlH4) Reduction

Methyl 6-methylnicotinate undergoes reduction using LiAlH4 in tetrahydrofuran (THF) or diethyl ether. A representative procedure involves:

Sodium Borohydride (NaBH4) Reduction

Alternative protocols employ NaBH4 in methanol:

Table 1: Comparative Analysis of Reduction Methods

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| LiAlH4 | THF/Ether | -78°C → 0°C | 62–84% |

| NaBH4 | Methanol | 25°C | 64% |

Functionalization of (6-Methylpyridin-3-yl)methanol

Chlorination to 5-(Chloromethyl)-2-methylpyridine

Conversion of the hydroxymethyl group to a chloromethyl moiety facilitates nucleophilic substitution. Thionyl chloride (SOCl2) is the reagent of choice:

Table 2: Chlorination Reaction Parameters

| Solvent | SOCl2 Equiv | Temperature | Yield |

|---|---|---|---|

| Toluene | 2.0 | 65°C | 92% |

| THF | 1.1 | 25°C | 96% |

Introducing the Indolin-1-yl Moiety

While the provided sources lack explicit procedures for attaching indolin-1-yl to the pyridine core, plausible routes can be inferred from analogous reactions:

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig amination or Ullmann coupling might enable C–N bond formation between indoline and a halogenated pyridine. For example:

-

Reactants : 6-Bromo-5-methylpyridin-3-yl)methanol, indoline, Pd catalyst.

-

Conditions : Ligand, base, elevated temperature.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

(6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The indoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Piperidine derivatives.

Substitution: Nitrated or halogenated indoline derivatives.

Scientific Research Applications

Structural Characteristics

The compound consists of:

- An indoline structure

- A pyridine ring substituted at the 5-position with a methyl group

- A hydroxymethyl functional group

These features suggest that the compound may exhibit significant biological activity due to its ability to interact with proteins and other macromolecules.

Pharmaceutical Development

Anticancer Activity

Research indicates that compounds similar to (6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol may possess anticancer properties. The structural diversity provided by the indoline and pyridine components can enhance binding affinity to cancer-related targets, potentially leading to novel anticancer agents. For instance, compounds sharing structural motifs have been shown to inhibit cancer cell proliferation in various studies .

Antimicrobial Properties

The compound's potential antimicrobial activity is also noteworthy. Similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the hydroxymethyl group may contribute to increased solubility and bioactivity, enhancing its utility as an antimicrobial agent .

Biological Interaction Studies

Understanding how This compound interacts with biological macromolecules is crucial for elucidating its therapeutic potential. Techniques such as:

- Molecular Docking : This computational method can predict how the compound binds to target proteins, providing insights into its mechanism of action .

- Spectroscopic Methods : These can be employed to study the interactions between the compound and biomolecules, helping to identify potential binding sites and interaction strengths.

Synthesis of Derivatives

The synthesis of derivatives based on This compound can lead to compounds with enhanced biological activity or improved pharmacokinetic properties. Various synthetic routes have been explored, highlighting the importance of optimizing reaction conditions for yield and purity .

Predictive Modeling

Predictive models suggest that modifications to the compound's structure could yield derivatives with enhanced biological activities. By analyzing structure-activity relationships (SAR), researchers can design new compounds that may exhibit improved efficacy against specific diseases .

Mechanism of Action

The mechanism of action of (6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The indoline moiety can interact with various enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can affect cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations :

Indoline vs. Benzimidazole Groups: The indolin-1-yl group in the target compound contrasts with the benzimidazole-sulfinylmethyl group in 5'-Hydroxyomeprazole. The latter is critical for proton pump inhibition, while the indoline group may influence binding to alternative targets (e.g., kinase inhibitors) .

Chloro vs. Methyl Substituents: (6-Chloro-5-methylpyridin-3-yl)methanol replaces the indoline group with a chloro substituent. The electron-withdrawing chlorine atom alters the pyridine ring’s electronic properties, increasing reactivity in nucleophilic substitutions compared to the methyl group .

Simpler Pyridine Derivatives: (5-Methylpyridin-3-yl)methanol lacks complex substituents, resulting in a lower molecular weight (123.15 g/mol) and higher volatility (boiling point: 256°C). Such compounds are often used as building blocks in organic synthesis .

Physicochemical Properties

- Polarity and Solubility: The methanol group enhances hydrophilicity compared to halogenated or alkylated derivatives. For example, (5-Methylpyridin-3-yl)methanol’s density (1.092 g/cm³) and boiling point suggest moderate polarity, while chloro-substituted derivatives may exhibit lower solubility in polar solvents .

Biological Activity

Introduction

The compound (6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol is a synthetic organic molecule characterized by its unique structural features, which include an indoline moiety and a pyridine ring. This configuration suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry. This article explores the biological activities of this compound, focusing on its anticancer and antimicrobial properties, as well as its potential applications in drug development.

Structural Characteristics

The structural formula of this compound can be summarized as follows:

| Structural Feature | Description |

|---|---|

| Indoline Moiety | A bicyclic structure contributing to potential biological activity. |

| Pyridine Ring | A nitrogen-containing heterocycle that enhances reactivity and biological interactions. |

| Hydroxymethyl Group | May facilitate interactions with biological targets through hydrogen bonding. |

Anticancer Activity

Research indicates that many indole derivatives, including those similar to this compound, exhibit significant anticancer properties. The compound's structural features suggest it may inhibit cancer cell proliferation through various mechanisms, including:

- Inhibition of cell cycle progression: Similar compounds have been shown to interfere with cell cycle regulators.

- Induction of apoptosis: Indole derivatives often activate apoptotic pathways in cancer cells.

Case Study: In Vitro Anticancer Activity

A study investigating the anticancer effects of indole derivatives demonstrated that compounds with similar structures exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potential efficacy in cancer treatment .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Pyridine derivatives are known for their ability to inhibit bacterial growth, and this compound may share this property due to its structural similarities.

The antimicrobial activity is likely due to:

- Disruption of bacterial cell membranes: Many pyridine derivatives disrupt membrane integrity.

- Inhibition of key enzymes: Similar compounds have been shown to inhibit enzymes critical for bacterial survival.

Comparative Analysis with Related Compounds

The following table compares the biological activities of this compound with other related compounds:

| Compound | Structural Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Indoline + methylpyridine + hydroxymethyl | Potentially significant | Moderate |

| 2-Methylindole | Indole + methyl group | Strong | Weak |

| 5-Methylpyridine | Pyridine + methyl group | None reported | Strong |

Synthesis and Reactivity

The synthesis of this compound involves several key reactions typical for compounds containing hydroxymethyl and nitrogen-containing heterocycles. Common synthetic methods include:

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Aqueous medium |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions |

| Substitution | Halogens, Alkylating agents | Varies based on nucleophile |

Q & A

Q. Implications :

- Use DMSO for stock solutions in biological assays.

- Avoid aqueous buffers for reactions; precipitate in water for purification.

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Advanced Research Question

Contradictions may arise from:

- Purity variability : Validate compound purity via HPLC and elemental analysis .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which may alter activity .

- Statistical rigor : Apply multivariate analysis to isolate confounding variables (e.g., solvent effects) .

What computational methods are suitable for predicting the interaction mechanisms between this compound and biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the methanol group and π-π stacking of the indoline ring .

- MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., GROMACS) .

- QSAR models : Correlate substituent effects (e.g., methyl position) with activity using CoMFA .

What strategies are recommended for scaling up the synthesis of this compound while maintaining purity and yield?

Advanced Research Question

- Flow chemistry : Continuous reactors reduce batch variability and improve heat management .

- Crystallization optimization : Use anti-solvents (e.g., hexane) to enhance yield during recrystallization .

- In-line monitoring : Implement PAT tools (e.g., ReactIR) to track reaction progress and intermediates .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

- PPE : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential respiratory irritation .

- Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .

How does the stereochemistry of the indolin-1-yl moiety affect the compound's reactivity and biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.